N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a pyridin-2-ylpiperazine moiety linked via a methylene bridge. The compound’s structure combines electron-withdrawing fluorine substituents with a heterocyclic piperazine system, which is frequently associated with enhanced bioavailability and target-binding capabilities in medicinal chemistry.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-13-4-5-15(14(19)11-13)21-17(24)12-22-7-9-23(10-8-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMJCVKQZTZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185084 | |
| Record name | N-(2,4-Difluorophenyl)-4-(2-pyridinyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477320-15-3 | |
| Record name | N-(2,4-Difluorophenyl)-4-(2-pyridinyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)-4-(2-pyridinyl)-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-DIFLUOROPHENYL)-2-(4-(2-PYRIDINYL)-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable halogenated compound.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Neurological Disorders
N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in cognitive functions and is a target for drug development aimed at treating conditions such as schizophrenia, Alzheimer's disease, and cognitive impairments associated with various neurodegenerative disorders.
Case Study: Modulation of α7 nAChRs
A study demonstrated that compounds similar to this compound act as positive allosteric modulators (PAMs) of α7 nAChRs. These PAMs enhance receptor activation and have shown promise in improving cognitive function in preclinical models. The modulation of these receptors can lead to increased synaptic plasticity and improved memory performance .
Antidepressant Activity
Research indicates that this compound may exhibit antidepressant-like effects. The mechanism involves the modulation of serotonergic and dopaminergic systems, which are crucial in mood regulation. By influencing these neurotransmitter systems, this compound could potentially serve as an effective treatment for depression and anxiety disorders.
Case Study: Behavioral Studies
In behavioral assays conducted on animal models, administration of this compound resulted in significant reductions in depressive-like behaviors. The findings suggest that it may act similarly to existing antidepressants by enhancing neurotransmitter availability and receptor sensitivity .
Antipsychotic Potential
The structural characteristics of this compound suggest potential antipsychotic properties. Its ability to modulate dopaminergic pathways could make it effective against psychotic symptoms associated with disorders like schizophrenia.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for higher yield and purity. Various derivatives of this compound are being explored to enhance its pharmacological profile and reduce side effects.
Synthesis Overview:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of piperazine derivative | Reflux in solvent |
| 2 | Acetylation with acetic anhydride | Room temperature |
| 3 | Fluorination using fluorinating agents | Controlled environment |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound might inhibit a particular enzyme, block a receptor, or interfere with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Rings
N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazinyl]acetamide
- Key Differences : Replaces the 2,4-difluorophenyl group with a 4-fluorophenyl ring and substitutes pyridin-2-yl with pyrimidin-2-yl in the piperazine moiety.
- Pyrimidine’s additional nitrogen could alter hydrogen-bonding interactions with biological targets .
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide
- Key Differences : Replaces pyridin-2-ylpiperazine with a sulfonylthiophene-piperidine system.
- Implications: The sulfonyl group enhances polarity and solubility but may reduce membrane permeability.
Diflufenican (Pesticide)
- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Implications: Shares the 2,4-difluorophenyl group but incorporates a trifluoromethylphenoxy-pyridine carboxamide backbone. The trifluoromethyl group increases lipophilicity, which may enhance environmental persistence in pesticidal applications .
Analogues with Heterocyclic Modifications
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)
- Activity : Exhibits strong antimicrobial activity against gram-positive bacteria.
- Comparison : The benzo[d]thiazol-5-ylsulfonyl group replaces pyridin-2-ylpiperazine, introducing a sulfonamide linkage. This modification likely enhances hydrogen-bonding with bacterial enzymes but may reduce CNS penetration due to increased polarity .
N-(4-acetylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Pharmacokinetic and Physicochemical Comparisons
| Compound | LogP* (Predicted) | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2.8 | 6 | 2,4-difluorophenyl, pyridin-2-ylpiperazine |
| N-(4-Fluorophenyl)-pyrimidinylpiperazine | 2.5 | 7 | 4-fluorophenyl, pyrimidin-2-yl |
| Compound 47 (Benzo[d]thiazol-sulfonyl) | 3.2 | 8 | Sulfonamide, benzo[d]thiazole |
| Diflufenican | 4.1 | 5 | Trifluoromethylphenoxy, pyridinecarboxamide |
*LogP values estimated using fragment-based methods.
- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility. Diflufenican’s higher LogP (4.1) aligns with its pesticidal role requiring environmental stability .
Biological Activity
N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluorophenyl group and a piperazine moiety, which are significant for its biological interactions.
Antifungal Activity
Research has indicated that derivatives similar to this compound exhibit antifungal properties. For instance, studies on triazole derivatives have shown that modifications in the chemical structure can lead to enhanced antifungal efficacy against various fungal strains . While specific data on the compound's antifungal activity is limited, its structural similarities suggest potential effectiveness.
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Compounds containing piperazine rings have been studied extensively for their activity as serotonin receptor modulators. For example, derivatives have been identified as selective agonists at the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety . The potential of this compound to interact with these receptors warrants further investigation.
Anticancer Potential
Emerging research suggests that compounds with similar structures may possess anticancer properties. A study highlighted the significance of certain structural moieties in enhancing the cytotoxicity against cancer cell lines. The presence of fluorine atoms has been associated with increased lipophilicity and improved cell membrane permeability, potentially leading to greater anticancer activity .
Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antifungal | Potential efficacy against fungal strains | |
| Neuropharmacological | Modulation of serotonin receptors | |
| Anticancer | Cytotoxicity against cancer cells |
Case Study 1: Antifungal Efficacy
In a comparative study of various triazole derivatives, compounds structurally related to this compound demonstrated enhanced antifungal activity. The study measured Minimum Inhibitory Concentrations (MICs) against Candida species, revealing that specific modifications could significantly improve efficacy.
Case Study 2: Neuropharmacological Screening
A series of piperazine derivatives were screened for their binding affinity to serotonin receptors. Among them, a derivative closely related to this compound exhibited promising results with an EC50 value indicating effective receptor activation, suggesting potential therapeutic applications in anxiety and depression management.
Research Findings
Recent studies have focused on optimizing the structure of compounds like this compound to enhance their biological activities. Investigations into metabolic stability and pharmacokinetics have revealed critical insights into how structural modifications can influence biological outcomes .
Q & A
Q. What are the standard synthetic routes for preparing N-(2,4-difluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a pyridin-2-ylpiperazine derivative with a halogenated acetamide intermediate. Key steps include:
- Alkylation : Reacting 2-chloroacetamide derivatives with pyridin-2-ylpiperazine under basic conditions (e.g., potassium carbonate in DMF at 70–80°C) .
- Activation Strategies : Using carbodiimides like CDI (1,1'-carbonyldiimidazole) to facilitate amide bond formation between intermediates .
- Key Intermediates : Chloroacetamide precursors (e.g., 2-chloro-N-(2,4-difluorophenyl)acetamide) and functionalized piperazine derivatives .
Table 1 : Common Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 70–80°C | 50–75% | |
| CDI-mediated coupling | CDI, THF, RT | 60–80% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the difluorophenyl group (δ 6.8–7.2 ppm, doublets) and piperazine protons (δ 2.5–3.5 ppm, multiplet). The pyridinyl protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and piperazine N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the calculated molecular weight (e.g., ~375 g/mol).
Q. How should researchers design initial biological activity screens for this compound, considering common targets of structurally related acetamide derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) in broth microdilution assays, referencing structurally similar acetamides with reported activity .
- Neurological Targets : Screen for GABA receptor modulation using in vitro electrophysiology or radioligand binding assays, given the piperazine moiety’s affinity for CNS targets .
Advanced Research Questions
Q. What strategies can optimize reaction yields and regioselectivity in the synthesis of this compound when dealing with competing nucleophilic sites in the pyridine-piperazine moiety?
- Methodological Answer :
- Protecting Groups : Temporarily block the pyridine nitrogen using Boc or Fmoc groups to direct alkylation to the piperazine .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine over pyridine.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .
Q. How can computational docking studies be integrated with in vitro assays to elucidate the compound's mechanism of action against neurological targets?
- Methodological Answer :
- Target Selection : Prioritize GABAₐ receptors or dopamine D3 receptors based on structural analogs .
- Docking Workflow :
Prepare ligand structures (e.g., protonation states using software like Schrödinger).
Perform flexible docking (e.g., AutoDock Vina) to identify binding poses.
Validate with MD simulations (e.g., GROMACS) to assess stability .
- Correlation with Assays : Compare docking scores (e.g., binding energy) with IC₅₀ values from radioligand displacement assays.
Q. What analytical challenges arise when resolving stereochemical configurations in derivatives of this compound, and which crystallographic approaches are recommended?
- Methodological Answer :
- Challenges : Amide bond rotamers and piperazine chair conformations complicate NMR analysis.
- Crystallography : Use single-crystal X-ray diffraction with SHELX software for refinement. High-resolution data (≤1.0 Å) is critical for resolving fluorine positions .
- Alternative Methods : Vibrational circular dichroism (VCD) for enantiomeric purity assessment .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
